molecular formula C7H9Cl2NO2 B024956 2-Chloro-3,4-dimethoxypyridine hydrochloride CAS No. 101664-59-9

2-Chloro-3,4-dimethoxypyridine hydrochloride

Cat. No. B024956
M. Wt: 210.05 g/mol
InChI Key: AOBQXXVCWDAJFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-3,4-dimethoxypyridine hydrochloride involves several key steps starting from maltol. The process includes methylation, chloridation, oxidation, and methoxylation to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. This intermediate is then transformed into the target compound via chloridation of 2-hydroxymethyl-3,4-dimethoxypyridine, obtained by treating the N-oxide with acetic anhydride and sodium hydroxide, achieving an overall yield of 10.5% (Dai Gui-yuan, 2003).

Scientific Research Applications

1. Analytical Method Development

A study by Venugopal et al. (2012) developed and validated a sensitive liquid chromatographic-tandem mass spectrometric method for analyzing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. This method is crucial for detecting trace levels of this compound in pharmaceutical substances like pantoprazole sodium (Venugopal et al., 2012).

2. Chemical Synthesis

An improved synthesis method for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was developed by Dai Gui-yuan (2003), demonstrating its utility in chemical preparations (Dai Gui-yuan, 2003).

3. Novel Heterocyclic Systems

Ibrahim et al. (2022) utilized a related compound for constructing a variety of heterocyclic systems, indicating the potential of 2-Chloro-3,4-dimethoxypyridine hydrochloride in synthesizing complex molecular structures with potential antimicrobial and anticancer applications (Ibrahim et al., 2022).

4. Photochemical Applications

Research by Taylor and Kan (1963) on the photochemical dimerization of pyridines, including compounds similar to 2-Chloro-3,4-dimethoxypyridine hydrochloride, highlights its potential use in photochemical reactions (Taylor & Kan, 1963).

5. Synthesis of Aliphatic Guanidines

Shaw et al. (2015) described the use of a related compound, 2-chloro-4,6-dimethoxypyrimidine, in the synthesis of substituted guanidines, showcasing the adaptability of 2-Chloro-3,4-dimethoxypyridine hydrochloride in diverse synthetic processes (Shaw et al., 2015).

6. Antimicrobial and Anticancer Studies

A study by Saidugari et al. (2016) on the synthesis and antimicrobial evaluation of derivatives embedded with a similar pyridine ring nucleus further underscores the significance of 2-Chloro-3,4-dimethoxypyridine hydrochloride in pharmaceutical research (Saidugari et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 . The safety information includes hazard statements such as H302 + H312 - H315 - H317 - H318 - H373 - H411 . Precautionary statements include P273 - P280 - P305 + P351 + P338 .

Future Directions

2-Chloro-3,4-dimethoxypyridine hydrochloride may be used as a precursor for the preparation of certain compounds . This suggests potential future directions in the synthesis of new compounds.

properties

IUPAC Name

2-chloro-3,4-dimethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQXXVCWDAJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646321
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethoxypyridine hydrochloride

CAS RN

101664-59-9
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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